[2-(Methoxymethoxy)hexan-2-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methoxymethoxy)hexan-2-yl]benzene typically involves the reaction of benzene with a hexane derivative that contains a methoxymethoxy group. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a temperature range of 0-50°C to ensure optimal yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(Methoxymethoxy)hexan-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of iron (Fe) as a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
[2-(Methoxymethoxy)hexan-2-yl]benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(Methoxymethoxy)hexan-2-yl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[2-(Methoxymethoxy)hexan-2-yl]benzene: Unique due to its specific substitution pattern and functional groups.
[2-(Methoxyethoxy)hexan-2-yl]benzene: Similar structure but with a different ether group.
[2-(Ethoxymethoxy)hexan-2-yl]benzene: Another similar compound with a different ether group.
Uniqueness
This compound is unique due to its specific combination of a methoxymethoxy group and a hexane chain attached to a benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
89726-96-5 |
---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2-(methoxymethoxy)hexan-2-ylbenzene |
InChI |
InChI=1S/C14H22O2/c1-4-5-11-14(2,16-12-15-3)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
InChI Key |
IMXOPRGDPVCPLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C1=CC=CC=C1)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.